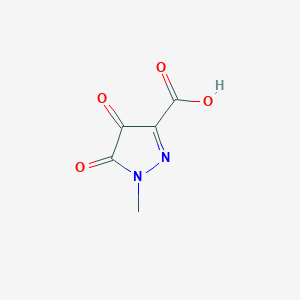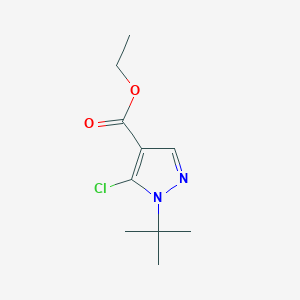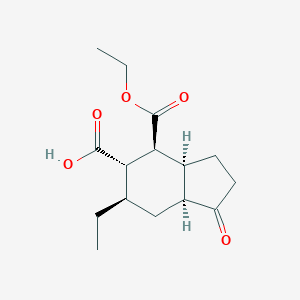
4-fluoro-N-(3-fluorophenyl)benzamide
Overview
Description
4-fluoro-N-(3-fluorophenyl)benzamide, also known as Benzamide, N-(4-fluorophenyl)-3-fluoro-, is a chemical compound with the molecular formula C13H9F2NO . It has a molecular weight of 233.2135 .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI string: InChI=1S/C13H9F2NO/c14-10-4-6-12(7-5-10)16-13(17)9-2-1-3-11(15)8-9/h1-8H,(H,16,17) . This structure is also available as a 2d Mol file or as a computed 3d SD file .Scientific Research Applications
Crystal Structure Analysis :
- 4-fluoro-N-(3-fluorophenyl)benzamide shows concomitant polymorphism due to disorder in its crystal structure. This includes variations in hydrogen bonding and weak interactions like C−H···F and F···F interactions, contributing to packing polymorphism (Chopra & Row, 2008).
- Analysis of dimorphic forms of related compounds in non-centrosymmetric environments revealed that strong hydrogen bonds and weak intermolecular interactions are crucial for their observed symmetry and packing (Chopra & Row, 2005).
Pharmacological Applications :
- A study utilized a selective serotonin 1A (5-HT(1A)) molecular imaging probe, structurally related to this compound, for quantification of 5-HT(1A) receptor densities in Alzheimer's disease patients. This highlights its potential application in neuroimaging and diagnostics (Kepe et al., 2006).
Material Science and Spectroscopy :
- Vibrational spectroscopy studies, including Fourier transform infrared and Raman spectra, have been conducted on similar compounds. These studies provide insights into molecular interactions and charge transfer processes, useful in material science and molecular engineering (Ushakumari et al., 2008).
- The synthesis and characterization of related heterocyclic derivatives have been explored, with applications in the development of new materials and chemical processes (Pancrazzi et al., 2017).
Antimicrobial and Antifungal Properties :
- Certain derivatives of this compound have shown significant antimicrobial and antifungal activities, indicating potential applications in medical and environmental sciences (Limban et al., 2011).
Chemical Bond Analysis and Theoretical Studies :
- Studies have focused on the nature and occurrence of short H-bonds with organic fluorine in molecular crystals, providing valuable insights for the design of fluorine-containing pharmaceuticals and materials (Panini & Chopra, 2014).
Synthesis and Chemical Properties :
- Research has also delved into the synthesis and structural properties of halogen-substituted benzanilides, contributing to the understanding of weak interactions involving halogens in these compounds (Chopra & Row, 2005).
properties
IUPAC Name |
4-fluoro-N-(3-fluorophenyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F2NO/c14-10-6-4-9(5-7-10)13(17)16-12-3-1-2-11(15)8-12/h1-8H,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYECADNLQPTDBL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)NC(=O)C2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![6-(Pyridin-2-yl)imidazo[2,1-b]thiazole-5-carbaldehyde](/img/structure/B177955.png)
![Spiro[cyclopentane-1,3-[3H]pyrrolo[1,2-c]imidazol]-1(2H)-one, tetrahydro-(9CI)](/img/structure/B177956.png)

![1-((3aS,6R,7aR)-8,8-Dimethyl-2,2-dioxidohexahydro-1H-3a,6-methanobenzo[c]isothiazol-1-yl)-2-((diphenylmethylene)amino)ethanone](/img/structure/B177968.png)






